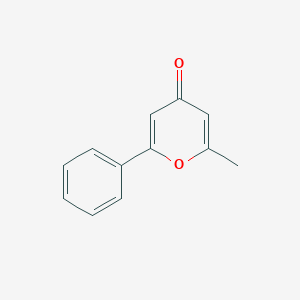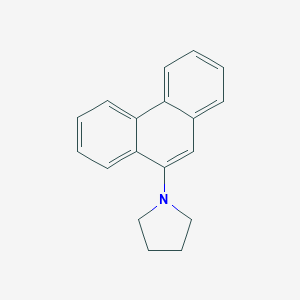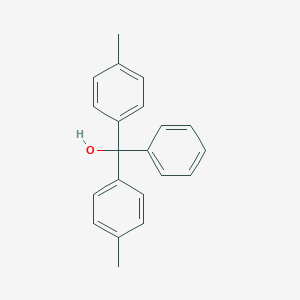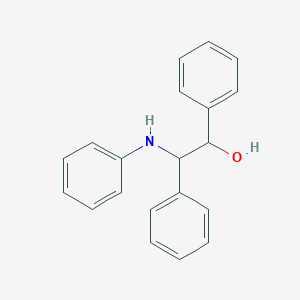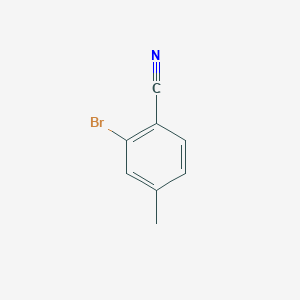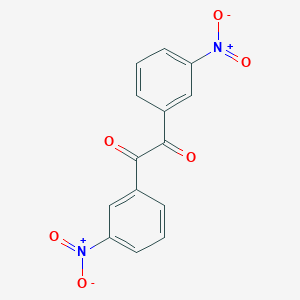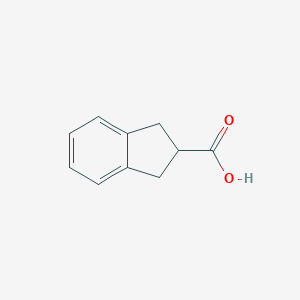
2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
2,3-Dihydro-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
A related compound, 2-amino-2,3-dihydro-1h-indene-5-carboxamide, has been reported to selectively inhibit discoidin domain receptor 1 (ddr1) .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 1.46 (iLOGP), 1.75 (XLOGP3), 1.49 (WLOGP), 1.89 (MLOGP), and 2.03 (SILICOS-IT), with a consensus Log Po/w of 1.72 .
Result of Action
Related compounds have shown inhibitory effects on certain receptors, which could potentially lead to various cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-2-carboxylic acid typically involves the hydrogenation of indene-2-carboxylic acid. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . Another approach involves the reduction of indene-2-carboxylic acid using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Indene-2,3-dione.
Reduction: 2,3-Dihydro-1H-indene-2-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,3-Dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indene-2-carboxylic acid: The parent compound, which lacks the hydrogenation at the 2,3-positions.
2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid: A derivative with a phenyl group substitution.
1,3-Dioxo-2,3-dihydro-1H-indene-2-carboxylic acid: A compound with additional keto groups.
Uniqueness
2,3-Dihydro-1H-indene-2-carboxylic acid is unique due to its specific hydrogenation at the 2,3-positions, which imparts distinct chemical and physical properties. This hydrogenation can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCMQBOWOLYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341796 | |
| Record name | indane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25177-85-9 | |
| Record name | indane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Indancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes indane-2-carboxylic acid derivatives interesting for medicinal chemistry research?
A1: Indane-2-carboxylic acid derivatives have shown promise as potential therapeutic agents, particularly as endothelin receptor antagonists. [] This class of compounds exhibits interesting biological activities, making them valuable for exploring novel drug candidates.
Q2: Can you provide an example of a specific biological activity observed with an indane-2-carboxylic acid derivative?
A2: One notable example is (+/-)-SB 209670, chemically known as [(1RS-2SR,3RS)-3-(2-carboxymethoxy-4-methoxyphenyl)-5-(prop-1-yloxy) indane-2-carboxylic acid]. This compound has demonstrated the ability to attenuate acute renal failure induced by ischemia in a canine model. [] Specifically, it significantly reduced the decrease in inulin clearance, suggesting a potential protective effect on kidney function.
Q3: How are indane-2-carboxylic acid derivatives typically synthesized?
A3: Several synthetic routes have been explored. One approach involves the use of diaminomethylenemalononitrile organocatalysts to achieve asymmetric chlorination of β-keto esters, leading to chiral α-chlorinated carbonyl products. [] Another method utilizes sequential alkylation and intramolecular arylation of enolates derived from N,N,N',N'-tetramethylbutanediamides, resulting in the formation of indane-2-carboxylic acid derivatives like succinimido[3,4-b]indane. []
Q4: Are there any studies investigating the structure-activity relationship (SAR) of indane-2-carboxylic acid derivatives?
A4: While the provided research excerpts don't delve into specific SAR studies, the development of (+/-)-SB 209670 as a mixed ETA and ETB receptor antagonist [] suggests that modifications to the indane-2-carboxylic acid scaffold can influence its interaction with biological targets. Further research focusing on systematic structural changes and their impact on activity and selectivity would be valuable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone](/img/structure/B184164.png)
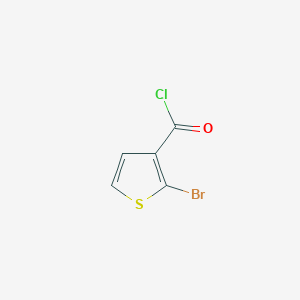

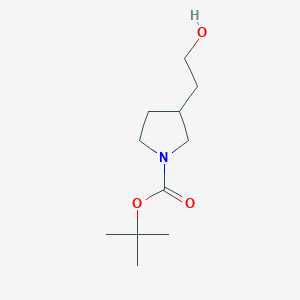
![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
